2,7,9-Trimethylspiro[4,5]dec-7-en-1-one
Description
2,7,9-Trimethylspiro[4,5]dec-7-en-1-one is a spirocyclic compound featuring a bicyclic framework with a spiro[4.5]decane core. Its structure includes a ketone group at position 1, a double bond at position 7, and methyl substituents at positions 2, 7, and 9 (CAS: 678981-68-5; molecular formula: C₁₃H₂₀O) . The spiro[4.5] system creates steric constraints that influence its reactivity and physicochemical properties, such as solubility and thermal stability.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,7,9-trimethylspiro[4.5]dec-8-en-4-one |
InChI |
InChI=1S/C13H20O/c1-9-6-10(2)8-13(7-9)5-4-11(3)12(13)14/h6,9,11H,4-5,7-8H2,1-3H3 |
InChI Key |
FTJUGKSLVZQZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1=O)CC(C=C(C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
- CAS : 91216-38-5 | Formula : C₁₁H₁₆N₂O₂
- Structural Features : This compound shares the spiro[4.5]decane backbone but incorporates two nitrogen atoms (1,3-diaza) and two ketone groups (2,4-dione). The additional methyl groups at positions 7 and 9 enhance steric bulk.
- Key Differences: The diaza and dione functionalities increase polarity, improving solubility in polar solvents like water or ethanol compared to the target compound. The nitrogen atoms enable hydrogen bonding, making it more reactive in biological systems. Applications: Primarily used in industrial settings (e.g., as an intermediate), with safety data indicating handling precautions for skin/eye irritation .
2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- CAS : 1227465-49-7 | Formula : C₁₀H₁₆N₄O
- Structural Features: This triazaspiro derivative contains a triazole ring and a dimethylamino group. The spiro[4.5] framework is retained, but the enone system (C=O and C=C) differs in position.
- Key Differences: The dimethylamino group enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., enzymes or receptors). Applications: Studied for its biological activity, particularly in drug discovery for its modular reactivity .
Pyrroloquinoline Quinone (PQQ; 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid)
- CAS : 72909-34-3 | Formula : C₁₄H₆N₂O₈
- Structural Features: A spirocyclic quinone with tricarboxylic acid groups at positions 2, 7, and 7. Unlike the target compound, PQQ lacks methyl groups and features an extended conjugated system.
- Key Differences :
- The carboxylic acid groups render PQQ highly water-soluble and redox-active, functioning as a coenzyme in bacterial dehydrogenases.
- The absence of alkyl substituents reduces lipophilicity, limiting membrane permeability compared to the methyl-rich target compound.
- Applications : Widely used in biochemistry as a redox cofactor and in nutraceuticals for its antioxidant properties .
Research Insights and Implications
- Biological Relevance : While PQQ and triazaspiro compounds exhibit direct biological activity (e.g., enzyme inhibition), the target compound’s applications remain underexplored, suggesting opportunities for functionalization studies.
- Synthetic Challenges : The spiro[4.5] framework requires precise cyclization strategies, differing from the linear syntheses used for PQQ or diaza derivatives .
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